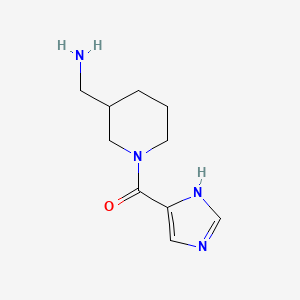

(3-(aminomethyl)piperidin-1-yl)(1H-imidazol-5-yl)methanone

CAS No.: 1498600-97-7

Cat. No.: VC3068913

Molecular Formula: C10H16N4O

Molecular Weight: 208.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1498600-97-7 |

|---|---|

| Molecular Formula | C10H16N4O |

| Molecular Weight | 208.26 g/mol |

| IUPAC Name | [3-(aminomethyl)piperidin-1-yl]-(1H-imidazol-5-yl)methanone |

| Standard InChI | InChI=1S/C10H16N4O/c11-4-8-2-1-3-14(6-8)10(15)9-5-12-7-13-9/h5,7-8H,1-4,6,11H2,(H,12,13) |

| Standard InChI Key | FDLDQYQHDXNPHX-UHFFFAOYSA-N |

| SMILES | C1CC(CN(C1)C(=O)C2=CN=CN2)CN |

| Canonical SMILES | C1CC(CN(C1)C(=O)C2=CN=CN2)CN |

Introduction

Structural Analysis and Properties

Molecular Composition

The compound possesses a molecular formula of C10H16N4O, consisting of carbon, hydrogen, nitrogen, and oxygen atoms arranged in a specific spatial configuration. The molecular weight is approximately 208.26 g/mol, placing it in a range favorable for drug-like properties according to Lipinski's rule of five. The structure contains multiple chiral centers, potentially leading to stereoisomers with distinct biological activities.

Functional Groups and Reactivity

The molecule contains several functional groups that contribute to its chemical reactivity:

-

The imidazole ring - a five-membered aromatic heterocycle with two nitrogen atoms

-

Carbonyl group - forming an amide linkage between the imidazole and piperidine

-

Piperidine ring - a six-membered saturated heterocycle containing one nitrogen

-

Primary amine - the aminomethyl substituent on the piperidine ring

Table 1: Key Functional Groups and Their Properties

| Functional Group | Position | Properties | Potential Reactivity |

|---|---|---|---|

| Imidazole | Core structure | Weakly basic, aromatic | Nucleophilic at N-1, electrophilic at C-2 |

| Amide carbonyl | Linking group | Hydrogen bond acceptor | Resistant to nucleophilic attack |

| Piperidine | Core structure | Basic heterocycle | Nucleophilic at nitrogen |

| Primary amine | Substituent | Basic, nucleophilic | Nucleophilic substitution, condensation |

Physical Properties

Based on structural analysis and comparison with similar compounds, the following physical properties can be predicted:

-

Physical state: Likely a crystalline solid at room temperature

-

Solubility: Moderate solubility in polar organic solvents; potentially soluble in water due to multiple nitrogen atoms

-

pKa values: Multiple protonation sites with estimated pKa values ranging from approximately 6-9

-

Partition coefficient (logP): Estimated to be approximately 0.5-1.5, suggesting moderate lipophilicity

Synthetic Approaches

Retrosynthetic Analysis

The synthesis of (3-(aminomethyl)piperidin-1-yl)(1H-imidazol-5-yl)methanone would likely involve the formation of an amide bond between an imidazole-5-carboxylic acid and 3-(aminomethyl)piperidine. Protection-deprotection strategies would be essential to manage the multiple reactive nitrogen centers in the molecule.

Proposed Synthetic Routes

Several synthetic pathways could be considered for preparing this compound:

Amide Coupling Approach

The most direct approach would involve amide coupling between imidazole-5-carboxylic acid and 3-(aminomethyl)piperidine with appropriate protecting groups. This would require:

-

Protection of the primary amine on the piperidine derivative

-

Coupling with the imidazole carboxylic acid using standard coupling reagents

-

Deprotection to obtain the final compound

Similar coupling approaches have been documented in the synthesis of related compounds that contain piperidine moieties connected via amide bonds, as seen in the preparation of "3-(1-(4-cyanophenyl)piperidin-4-yl)-N-(3-(piperidin-1-yl)phenyl)propanamide" .

Alternative Approaches

Alternative synthetic routes might involve:

-

Carbonylation reactions using transition metal catalysts

-

Use of activated acid derivatives such as acid chlorides or imidazolides

-

Direct coupling using reagents like COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), which has been employed for similar amide formations

The synthetic approaches would need to address challenges related to selectivity and protection of reactive groups, as demonstrated in the synthesis of related compounds containing piperidine and heterocyclic systems .

Analytical Characterization

Spectroscopic Identification

The compound would exhibit characteristic spectroscopic properties that could be used for identification and purity assessment:

NMR Spectroscopy

Predicted key 1H NMR signals would include:

-

Imidazole ring protons: approximately δ 7.5-8.5 ppm (C2-H) and δ 6.8-7.2 ppm (C4-H)

-

Piperidine ring protons: complex multiplets at δ 1.4-2.0 ppm (aliphatic CH2) and δ 2.5-3.5 ppm (CH2-N)

-

Aminomethyl protons: δ 2.5-3.0 ppm (CH2-NH2)

-

NH2 protons: broad signal at δ 1.0-2.0 ppm

Mass Spectrometry

The compound would be expected to show a molecular ion peak at m/z 209 [M+H]+ in positive mode ESI-MS, with characteristic fragmentation patterns including loss of the aminomethyl group and cleavage of the amide bond.

Chromatographic Analysis

HPLC analysis would likely employ reverse-phase conditions, potentially using a C18 column with a mobile phase consisting of acetonitrile/water with a buffer such as ammonium formate. UV detection at approximately 220-260 nm would be suitable due to the aromatic imidazole ring.

Structure-Activity Relationships

Structural Modifications

Various modifications of the basic structure could be explored to develop structure-activity relationships:

-

Substitution on the imidazole ring to modify electronic properties

-

Alteration of the stereochemistry at the piperidine 3-position

-

Replacement of the primary amine with other functional groups

-

Introduction of substituents on the piperidine ring

Bioisosteric Replacements

Potential bioisosteric replacements might include:

Table 2: Potential Bioisosteric Modifications

| Original Moiety | Potential Replacement | Expected Effect |

|---|---|---|

| Imidazole ring | Pyrazole, triazole | Modified basicity, hydrogen bonding |

| Piperidine ring | Morpholine, piperazine | Altered lipophilicity, additional H-bond acceptors |

| Carbonyl linkage | Sulfonyl, methylene | Changed conformational preferences |

| Aminomethyl group | Hydroxymethyl, carboxamide | Modified basicity, hydrogen bonding pattern |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume